molecular formula C9H18N2 B13217409 1-(But-3-en-1-yl)piperidin-4-amine

1-(But-3-en-1-yl)piperidin-4-amine

Cat. No.: B13217409
M. Wt: 154.25 g/mol
InChI Key: QFMVHSCTZLRTEU-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with but-3-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran, dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(But-3-en-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(But-3-en-1-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-(But-3-yn-1-yl)piperidin-4-amine: Similar in structure but contains a triple bond instead of a double bond, leading to different reactivity and applications.

    1-(But-3-en-1-yl)piperidin-4-ol: Contains a hydroxyl group, which can influence its solubility and biological activity.

    1-(But-3-en-1-yl)piperidin-4-carboxylic acid: Contains a carboxyl group, affecting its acidity and potential for forming salts.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-but-3-enylpiperidin-4-amine

InChI

InChI=1S/C9H18N2/c1-2-3-6-11-7-4-9(10)5-8-11/h2,9H,1,3-8,10H2

InChI Key

QFMVHSCTZLRTEU-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCC(CC1)N

Origin of Product

United States

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